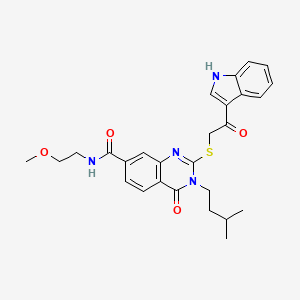
2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-3-isopentyl-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
カタログ番号 B3005067
CAS番号:
1113139-62-0
分子量: 506.62
InChIキー: HQBHSCCMJHZARG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The presence of multiple aromatic rings (indole and quinazoline) would likely contribute to the compound’s rigidity and planarity. The thioether, amide, and ester functionalities could serve as potential sites for intermolecular interactions such as hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the various functional groups. For example, the indole ring might undergo electrophilic aromatic substitution, while the amide and ester functionalities could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and polar functional groups could affect its solubility, stability, and permeability .科学的研究の応用
Synthesis and Chemical Properties
- A study by Kaptı, Dengiz, and Balcı (2016) reported the synthesis of a series of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives starting from a similar compound, ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate. They explored intramolecular cyclization to form target ring systems, shedding light on the synthetic routes and chemical properties relevant to such compounds (Kaptı, Dengiz, & Balcı, 2016).
Anticancer Activity
- Nguyen et al. (2019) synthesized compounds related to the given chemical, demonstrating cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. This indicates potential applications in cancer research and treatment (Nguyen et al., 2019).
Structural and Molecular Studies
- Research by Okul et al. (2019) on derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, a structurally similar compound, involved X-ray diffraction and structural analysis. Such studies are crucial for understanding the molecular configuration and properties of these complex chemicals (Okul et al., 2019).
Antimicrobial Agents
- A 2011 study by Desai, Dodiya, and Shihora synthesized compounds with a quinazolinone framework, showing in vitro antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticonvulsant and Antimicrobial Activities
- A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) explored the synthesis of thioxoquinazolinone derivatives for antimicrobial and anticonvulsant activities, providing insights into possible therapeutic applications of related compounds (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
作用機序
将来の方向性
特性
IUPAC Name |
2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-N-(2-methoxyethyl)-3-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4S/c1-17(2)10-12-31-26(34)20-9-8-18(25(33)28-11-13-35-3)14-23(20)30-27(31)36-16-24(32)21-15-29-22-7-5-4-6-19(21)22/h4-9,14-15,17,29H,10-13,16H2,1-3H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBHSCCMJHZARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCOC)N=C1SCC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
7-Bromo-4-chloro-6-methoxyquinazoline
1256955-34-6



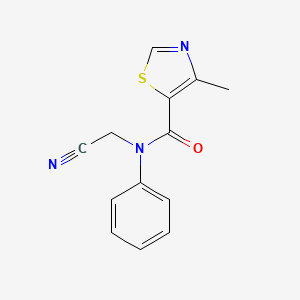
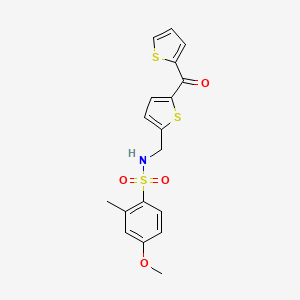
![Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B3004991.png)
![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3004993.png)
![3-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3004996.png)
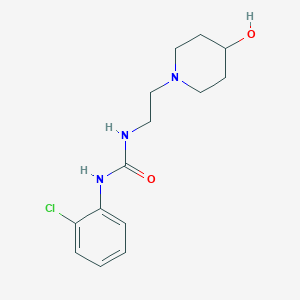

![3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B3005002.png)
![1,7-Dimethyl-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B3005003.png)
![8-chloro-6-(trifluoromethyl)-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3005004.png)
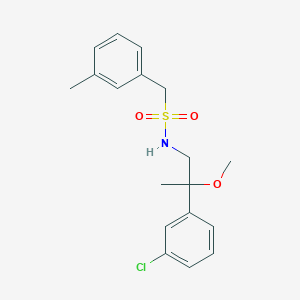
![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide](/img/structure/B3005007.png)